3'-Chloro-2-nitro-1,1'-biphenyl
Description
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H |
InChI Key |
YSOWAWGRIYZJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Chloro-2-nitro-1,1’-biphenyl typically involves a Suzuki coupling reaction. This method uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. The reaction is carried out under nitrogen or other inert gas shielding, with an alkaline reagent and a nickel or copper catalyst . The reaction conditions include a temperature of 130°C and a reaction time of 19 hours .
Industrial Production Methods
In industrial settings, the preparation of 3’-Chloro-2-nitro-1,1’-biphenyl can be scaled up using continuous flow processes. This method involves a similar Suzuki coupling reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 3’-Chloro-2-amino-1,1’-biphenyl.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3’-Chloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their properties are summarized below:
*Estimated based on structural similarity to 4'-Chloro-2-nitro-1,1'-biphenyl.
Key Observations:
Substituent Position Impact: 3'-Chloro vs. 4'-Chloro: The para-chloro substituent (4'-Chloro) in CAS 6271-80-3 creates distinct electronic effects compared to meta-chloro (3'-Chloro). Para-substituents often exhibit stronger resonance effects, while meta-substituents exert inductive effects, altering reactivity in cross-coupling reactions .
Lipophilicity :
The XLogP3 value of 4.3 for 4'-Chloro-2-nitro-1,1'-biphenyl suggests high lipophilicity, a trait likely shared by the 3'-Chloro isomer due to similar halogen and nitro substituents.
Synthetic Considerations :
Suzuki-Miyaura coupling (as described in for biphenyls ) is a viable synthetic route. However, electron-withdrawing groups like nitro may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures to achieve comparable yields (e.g., 84–86% for 4-Methyl-1,1’-biphenyl ).
Functional Group Variations
- 4-Bromo-3'-chloro-2-nitro-1,1'-biphenyl (CAS 2205919-25-9) : The addition of bromine at C4 increases molecular weight (312.55 g/mol) and may enhance halogen bonding interactions, useful in crystal engineering .
- 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-58-4) : The hydroxy and carboxylic acid groups drastically alter solubility (aqueous vs. organic phases) and introduce hydrogen-bonding capabilities, making it suitable for pharmaceutical intermediates .
Q & A
Basic: What are the optimal synthetic routes for 3'-Chloro-2-nitro-1,1'-biphenyl?
Answer:
The synthesis typically involves a multi-step approach:
Chlorination : Introduce a chlorine atom at the 3'-position of biphenyl via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ .
Nitration : Introduce a nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to ensure regioselectivity .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.
Key Challenge : Competing nitration at other positions (e.g., para to Cl) requires careful monitoring of reaction conditions .
Basic: How is this compound characterized spectroscopically?
Answer:
- ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups show downfield shifts (δ 8.2–8.5 ppm), while chloro-substituted carbons appear at ~125–135 ppm .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹ symmetric, ~1350 cm⁻¹ asymmetric) and C-Cl (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 233.65 (C₁₂H₈ClNO₂) with fragmentation peaks at m/z 197 (loss of HCl) and m/z 168 (loss of NO₂) .
Advanced: How do substituent positions (Cl at 3', NO₂ at 2) influence electronic effects and reactivity?
Answer:
-
Electronic Effects :
-
Reactivity Data :
Reaction Type Preferred Position Yield (%) Reference Suzuki Coupling Position 5 (meta to NO₂) 65–75 Reduction (NO₂ → NH₂) Requires Pd/C or Fe/HCl 80–90
Advanced: What is the role of this compound in cross-coupling reactions?
Answer:
The compound serves as a precursor in:
- Buchwald-Hartwig Amination : The nitro group facilitates oxidative addition with Pd catalysts (e.g., Pd(OAc)₂/XPhos), enabling C–N bond formation at position 2 .
- Suzuki-Miyaura Coupling : The chloro group at 3' undergoes coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to generate polysubstituted biphenyls .
Mechanistic Insight : Steric hindrance from the nitro group slows coupling at position 2, favoring reactivity at 3'-Cl .
Advanced: How does steric hindrance affect the stability of this compound under acidic/basic conditions?
Answer:
- Acidic Conditions : Nitro groups stabilize the aromatic ring, but prolonged exposure to H₂SO₄ may hydrolyze Cl to OH at elevated temperatures (>100°C) .
- Basic Conditions : NaOH/EtOH induces partial reduction of NO₂ to NH₂, requiring inert atmospheres (N₂/Ar) to prevent side reactions .
Stability Data :
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 1M HCl, 25°C | No degradation | >48 |
| 1M NaOH, 60°C | NO₂ → NH₂ conversion | 12 |
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate nitro-substituted byproducts .
- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity (melting point: 112–114°C) .
- HPLC : Reverse-phase C18 column (MeOH/H₂O, 70:30) confirms purity (>99%) via retention time (8.2 min) .
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
- DFT Calculations (B3LYP/6-311G )**:
- Molecular Docking : Predicts binding affinity with enzymes (e.g., cytochrome P450) due to hydrophobic interactions with the biphenyl core .
Advanced: How is this compound utilized in synthesizing pharmaceutical intermediates?
Answer:
- Antimicrobial Agents : Reduction of NO₂ to NH₂ yields 3'-chloro-2-aminobiphenyl, a precursor to benzimidazole derivatives (e.g., antihelminthics) .
- Kinase Inhibitors : Suzuki coupling introduces heteroaryl groups at 3'-Cl, enhancing selectivity for ATP-binding pockets .
Case Study : Conversion to 5'-Chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid (CAS 376592-58-4) via oxidation achieves a thrombin inhibitor intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
